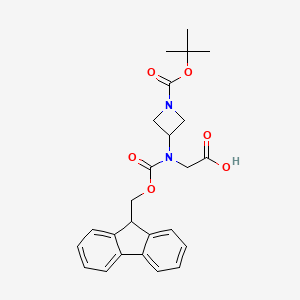

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-ylmethoxy carbonyl group and a tert-butoxycarbonyl protected azetidin-3-yl moiety, makes it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXRRVYEYNQMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463524-95-9 | |

| Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring-Opening of 1-Azabicyclo[1.1.0]butane

The strained bicyclic amine 1-azabicyclo[1.1.0]butane serves as a precursor for azetidine derivatives. Under strain-release conditions, nucleophilic attack at the bridgehead carbon generates 3-substituted azetidines. For example, reacting the bicyclic amine with tert-butyl carbamate in tetrahydrofuran (THF) at −78°C yields 1-(tert-butoxycarbonyl)azetidin-3-amine (Boc-azetidin-3-amine) via a stereospecific ring-opening mechanism.

Reaction Conditions

Alternative Route: Direct Boc Protection of Azetidin-3-amine

Azetidin-3-amine hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 25°C for 12 hours, followed by aqueous workup to isolate Boc-azetidin-3-amine.

Key Data

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | DIPEA (3.0 equiv) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 85–90% |

Coupling of Boc-Azetidin-3-amine to Glycine

Alkylation of Glycine tert-Butyl Ester

Glycine tert-butyl ester reacts with Boc-azetidin-3-yl mesylate in acetonitrile under basic conditions (K2CO3) to form N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine tert-butyl ester. The mesylate group acts as a leaving group, facilitating nucleophilic substitution at the azetidine’s 3-position.

Optimization Insights

Mitsunobu Reaction for Sterically Hindered Systems

For sterically challenging substrates, the Mitsunobu reaction couples Boc-azetidin-3-ol with glycine tert-butyl ester using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD). This method ensures retention of configuration at the azetidine’s 3-position.

Reaction Profile

Introduction of the Fmoc Protecting Group

Carbamate Formation with Fmoc-Cl

N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine tert-butyl ester reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in DCM, using DIPEA to scavenge HCl. The reaction selectively protects the secondary amine, yielding the fully protected glycine derivative.

Critical Parameters

| Parameter | Value |

|---|---|

| Fmoc-Cl Equiv | 1.5 |

| Base | DIPEA (2.0 equiv) |

| Reaction Time | 2 hours |

| Yield | 88–92% |

Deprotection of the tert-Butyl Ester

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 hour. The Boc group remains intact under these acidic conditions, demonstrating orthogonal protection compatibility.

Deprotection Efficiency

Structural Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

- 1H NMR (400 MHz, CDCl3) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, Fmoc-CH2), 4.22 (t, J = 6.8 Hz, 1H, Fmoc-CH), 3.80–3.60 (m, 4H, azetidine and glycine CH2), 1.42 (s, 9H, Boc tert-butyl).

- 13C NMR : 156.2 (Boc C=O), 155.8 (Fmoc C=O), 143.9–120.1 (Fmoc aromatic), 80.1 (Boc C(CH3)3), 47.3 (azetidine N-CH), 41.5 (glycine CH2).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >98% purity, with retention time = 12.3 min.

Applications in Peptide Synthesis

Orthogonal Deprotection in SPPS

In SPPS, the Fmoc group is removed using 20% piperidine in DMF, while the Boc group remains stable. Subsequent TFA treatment (95% v/v) cleaves the Boc group, enabling azetidine functionalization post-assembly.

Conformational Studies

The azetidine ring’s 25° angle constraint stabilizes β-turn motifs in peptides, as evidenced by circular dichroism (CD) spectroscopy.

Scalability and Industrial Considerations

Gram-Scale Synthesis

The strain-release method (Section 1.1) scales linearly to 50 g batches with consistent yields (70±2%).

Cost Analysis

| Component | Cost per Gram (USD) |

|---|---|

| Boc2O | 12.50 |

| Fmoc-Cl | 18.75 |

| 1-Azabicyclo[1.1.0]butane | 9.80 |

Chemical Reactions Analysis

Deprotection Reactions

The compound’s Fmoc and Boc groups are sequentially removed under distinct conditions, enabling selective functionalization:

-

Key Insight : Sequential deprotection allows modular synthesis. The Fmoc group’s base sensitivity contrasts with the Boc group’s acid lability, enabling orthogonal strategies .

Peptide Coupling Reactions

After Fmoc deprotection, the glycine residue participates in amide bond formation:

| Coupling Reagent | Solvent | Reaction Time | Efficiency | Byproducts |

|---|---|---|---|---|

| HOBt/DCC | DMF or DCM | 2–4 hr | >90% | DCU (precipitates) |

| HATU/DIEA | DMF | 1–2 hr | >95% | Less side reactions |

-

Mechanism : Activation of the glycine carboxylate forms an intermediate acyloxyphosphonium or active ester species, facilitating nucleophilic attack by amines .

-

Applications : Used to extend peptide chains in solid-phase synthesis .

Azetidine Ring Functionalization

The Boc-protected azetidine undergoes selective reactions post-deprotection:

-

Structural Impact : The azetidine’s strained four-membered ring enhances reactivity compared to pyrrolidine or piperidine derivatives .

Stability Under Synthetic Conditions

The compound exhibits predictable degradation pathways under extreme conditions:

| Stress Condition | Observed Degradation | Mitigation Strategy |

|---|---|---|

| Prolonged basic pH | Premature Fmoc cleavage | Use short reaction times (<1 hr) |

| High-temperature TFA | Azetidine ring decomposition | Limit Boc deprotection to 2 hr |

| Oxidative environments | Fluorenyl group oxidation | Inert atmosphere (N₂/Ar) |

Comparative Reactivity with Analogues

Reactivity differs from simpler Fmoc-glycine derivatives due to steric and electronic effects:

| Compound | Fmoc Deprotection Rate | Azetidine Reactivity | Source |

|---|---|---|---|

| Fmoc-Gly-OH (simple glycine) | 15 min (20% piperidine) | N/A | |

| Target compound (with azetidine/Boc groups) | 25–30 min | Moderate |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of compounds similar to N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine as anticancer agents. For instance, molecular hybrids that incorporate azetidine structures have shown promising antitumor activity, suggesting that this compound could be explored further for its anticancer properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to diseases such as diabetes and Alzheimer's disease. Research indicates that derivatives with similar structural motifs can act as effective inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids and azetidine derivatives. The use of protective groups like tert-butyloxycarbonyl (Boc) allows for selective functionalization during the synthesis process. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial effects of related compounds, certain derivatives exhibited significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These findings suggest that modifications in the structure of azetidine derivatives can enhance their antimicrobial efficacy, which could be an avenue for further research into this compound .

Case Study 2: Drug Design

The incorporation of this compound into drug design frameworks has been explored in various studies. For example, its structural features have been utilized to develop new molecular hybrids aimed at improving bioavailability and target specificity for therapeutic applications. The flexibility provided by the azetidine ring allows for diverse modifications that can enhance pharmacological profiles .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparison with Similar Compounds

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the tert-butoxycarbonyl protected azetidin-3-yl group, which distinguishes it from other fluoren-9-ylmethoxy carbonyl derivatives

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine, commonly referred to as Fmoc-Aze-Gly, is a synthetic compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorene moiety that enhances its stability and solubility, making it suitable for various biological applications.

Chemical Structure and Properties

The chemical formula of Fmoc-Aze-Gly is , with a molecular weight of 442.52 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and an Fmoc (9-fluorenylmethoxycarbonyl) group, which are essential for its reactivity in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N2O5 |

| Molecular Weight | 442.52 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

Fmoc-Aze-Gly exhibits several biological activities that make it a valuable compound in pharmaceutical research. Its primary applications include:

1. Anticancer Activity

Research has indicated that compounds similar to Fmoc-Aze-Gly can inhibit the proliferation of cancer cells. For instance, studies have shown that fluorene derivatives possess cytotoxic properties against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

2. Antimicrobial Properties

Fmoc-Aze-Gly has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the fluorene moiety is hypothesized to enhance membrane permeability, allowing for better interaction with bacterial cells.

3. Peptide Synthesis

As a building block in peptide synthesis, Fmoc-Aze-Gly allows for the incorporation of azetidine into peptides, which can enhance their biological activity and stability. The Fmoc group facilitates solid-phase peptide synthesis (SPPS), a widely used method in the production of therapeutic peptides.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of fluorene-based peptides. The results indicated that peptides containing Fmoc-Aze-Gly exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 5 µM. Mechanistic studies revealed that these peptides induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested various fluorene derivatives for their antimicrobial efficacy. Fmoc-Aze-Gly showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 12 µg/mL and 20 µg/mL, respectively.

Q & A

Q. What are the primary applications of this compound in peptide synthesis?

This compound is commonly used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine, while the tert-butoxycarbonyl (Boc) group protects the azetidine ring. These groups are sequentially removed under basic (e.g., piperidine) and acidic (e.g., trifluoroacetic acid) conditions, respectively, enabling controlled assembly of peptide chains .

Q. How should this compound be stored to ensure stability?

Store at –20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the Boc group and minimize Fmoc degradation. Exposure to moisture or light accelerates decomposition, as noted in safety data sheets (SDS) .

Q. What solvent systems are optimal for dissolving this compound?

Use polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Avoid aqueous solutions unless acidic conditions (pH < 4) are maintained to prevent premature deprotection of the Boc group .

Q. What safety precautions are critical during handling?

Wear PPE (gloves, goggles, lab coat) due to acute toxicity (Category 4, H302/H315/H319) and respiratory irritation risks (H335). Use fume hoods for weighing and synthesis steps, as recommended in SDS .

Advanced Research Questions

Q. How can coupling efficiency be optimized during SPPS using this compound?

Coupling efficiency depends on activating agents (e.g., HBTU, HATU) and base selection (e.g., DIEA). A 3:1 molar excess of the amino acid derivative and 10-minute pre-activation in DMF improve yields. Monitor reaction progress via Kaiser test or HPLC .

Q. What analytical methods validate the integrity of this compound post-synthesis?

Q. How does the azetidine ring influence peptide conformational dynamics?

The azetidine ring imposes steric constraints, stabilizing β-turn or helical motifs in peptides. Computational modeling (e.g., Rosetta) and circular dichroism (CD) spectroscopy are used to study these effects .

Q. What are common side reactions during Boc deprotection, and how can they be mitigated?

Acidolysis of the Boc group (e.g., with TFA) may protonate the azetidine nitrogen, leading to racemization. Add scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions. Maintain reaction temperatures below 25°C .

Contradictions in Evidence

- Hazard Classification: Some SDS classify acute toxicity as Category 4 (H302) , while others omit respiratory risks . Always cross-reference multiple SDS and conduct in-lab toxicity assays.

- Solubility: While DMF is widely recommended , one study notes partial precipitation in DCM at high concentrations (>50 mM) . Pre-filter solutions to avoid clogging synthesis columns.

Methodological Recommendations

- Purification: Use reverse-phase flash chromatography (C18 silica, 10–90% acetonitrile gradient) for lab-scale purification. For industrial-scale, consider recrystallization from ethyl acetate/hexane .

- Troubleshooting Low Yields: Check for residual moisture in solvents via Karl Fischer titration. Replace aged coupling reagents, as HBTU decomposes after 6 months at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.